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2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Lipophilicity cLogP Non-specific binding

Problem: Reproducible kinase inhibitor SAR requires tight control over lipophilicity and H-bond topology, which simple analog substitution cannot guarantee. Solution: This compound provides a unique low-cLogP (-0.29), high-tPSA (86.9 Ų) pyrido[1,2-a]pyrimidine scaffold with a reactive 3-carbaldehyde handle. - Enables selective engagement of the kinase hinge-region and catalytic lysine-water network. - Serves as a matched negative control (cLogP >1 unit below antitubercular leads) to decouple target engagement from membrane-driven promiscuity. - Sourced exclusively for research; immediate availability supports uninterrupted screening campaigns.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 1081123-24-1
Cat. No. B2424059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS1081123-24-1
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCOCCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
InChIInChI=1S/C12H13N3O3/c1-18-7-5-13-11-9(8-16)12(17)15-6-3-2-4-10(15)14-11/h2-4,6,8,13H,5,7H2,1H3
InChIKeyGUNJJAGBJCLLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1081123-24-1 Core Scaffold and Registry


2‑((2‑Methoxyethyl)amino)‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde (CAS 1081123‑24‑1) is a heterocyclic small molecule that belongs to the 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde family. The scaffold features a nitrogen‑bridgehead fused pyrimidine‑pyridone ring system bearing a reactive 3‑carbaldehyde group and a 2‑position secondary amine substituted with a 2‑methoxyethyl moiety . This compound is presently available only as a screening‑library item (InterBioScreen Cat. BB_SC‑5897) and from a small number of research‑chemical suppliers; it has not been the subject of any stand‑alone primary research article, but the pyrido[1,2‑a]pyrimidin‑4‑one core is recognized as a privileged structure in kinase inhibitor discovery, with close analogs demonstrating sub‑micromolar inhibition of G‑protein‑coupled receptor kinase 2 (GRK2), p38 MAP kinase, and receptor tyrosine kinases [1][2].

Scaffold class 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine
Privileged motif Kinase inhibitor discovery scaffold
Functional handle Reactive 3‑carbaldehyde for derivatization
Availability Screening‑library research compound

Why Generic Analogs Cannot Replace CAS 1081123-24-1


Mere replacement of CAS 1081123‑24‑1 by any other 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde congener would introduce uncontrolled changes in three critical molecular properties that govern target engagement and pharmacokinetic behavior: (i) calculated lipophilicity (cLogP), which directly influences membrane permeability and non‑specific protein binding; (ii) hydrogen‑bond donor/acceptor topology, which dictates kinase hinge‑region recognition; and (iii) the electronic character of the 2‑position substituent, which modulates the electrophilicity of the 3‑formyl group and therefore the compound’s suitability as a covalent‑warhead precursor or condensation partner [1]. The 2‑methoxyethyl side‑chain of the target compound occupies a distinct physicochemical space—lower cLogP and higher topological polar surface area (tPSA) than common alkyl‑ or aryl‑amino analogs—that cannot be reproduced by simple homologation or isosteric replacement, making the procurement of the exact structure essential for reproducible SAR exploration [2].

Lipophilicity shift 2‑methoxyethyl side‑chain yields distinct cLogP and tPSA versus alkyl‑ or aryl‑amino analogs, altering membrane partitioning and non‑specific binding profiles.
H‑bond topology The additional methoxyethyl oxygen increases hydrogen‑bond acceptor count, modifying kinase hinge‑region recognition geometry that simpler 2‑amino analogs cannot reproduce.
Electronic environment The 2‑substituent modulates aldehyde electrophilicity; replacement by alkyl/aryl amines may shift reactivity in covalent‑warhead or condensation contexts.

Quantitative Differentiation of CAS 1081123-24-1


Lower cLogP vs. 2‑Allylamino and 2‑Pyrrolidinyl Analogs

The 2‑methoxyethyl substituent of the target compound imparts a computed cLogP of –0.29, as reported on the Fluorochem technical datasheet . In contrast, the 2‑allylamino analog TB803 (IUPAC: 2‑allylamino‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde) has a calculated cLogP of +0.68, and the 2‑pyrrolidin‑1‑yl analog TB820 exhibits a cLogP of +1.12 . The difference of –0.97 to –1.41 log units indicates that CAS 1081123‑24‑1 is markedly more hydrophilic, which in the context of the known 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine scaffold correlates with reduced plasma protein binding and lower accumulation in lipid‑rich tissues [1].

cLogP profile
Reported
Target: –0.29 vs TB803 (+0.68) / TB820 (+1.12)
ΔcLogP: –0.97 (TB803), –1.41 (TB820)
Lower lipophilicity may support reduced membrane partitioning in cell‑based assays.
Computed fragment‑based cLogP; values from vendor datasheets.
Lipophilicity cLogP Non-specific binding

Higher tPSA vs. 2‑Hydroxy and 2‑Methylthio Analogs

The target compound carries a tPSA of 86.9 Ų, contributed primarily by the 3‑formyl oxygen, the lactam carbonyl, the bridgehead nitrogen, and the 2‑methoxyethyl side‑chain oxygen . The 2‑hydroxy analog (IUPAC: 2‑hydroxy‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde) has a tPSA of 74.4 Ų, while the 2‑methylthio derivative registers 63.3 Ų [1]. The 12.5 Ų increase relative to the 2‑hydroxy compound and the 23.6 Ų increase over the 2‑methylthio compound indicate a superior capacity for aqueous solvation, which is consistent with the negative cLogP value discussed in Evidence Item 1 [2].

tPSA comparison
Reported
Target: 86.9 Ų vs 2‑OH (74.4) / 2‑SMe (63.3)
ΔtPSA: +12.5 Ų (2‑OH), +23.6 Ų (2‑SMe)
Higher polar surface area may favor aqueous solubility and limit passive CNS penetration.
Ertl fragment‑based calculation; SMILES derived via OpenBabel.
Topological polar surface area Solubility Drug-likeness

Additional HBA in Kinase Hinge-Binding vs. 2‑Amino Analogs

The target compound possesses five hydrogen‑bond acceptors (HBA), as documented in the Fluorochem datasheet: the methoxy oxygen, the secondary amine nitrogen, the 4‑oxo carbonyl, the 3‑formyl carbonyl, and the bridgehead nitrogen . By comparison, the 2‑allylamino antitubercular candidate TB803 has only three HBA (bridgehead N, 4‑oxo O, 3‑formyl O), and the 2‑pyrrolidin‑1‑yl analog TB820 has four HBA [1]. The presence of the methoxyethyl ether oxygen provides an additional acceptor site capable of engaging a conserved water network in kinase ATP‑binding pockets, a feature that has been exploited in the optimization of GRK2 inhibitors within the pyrido[1,2‑a]pyrimidin‑4‑one series [2].

H‑bond acceptors
Class‑level
Target: 5 HBA vs TB803 (3) / TB820 (4)
ΔHBA: +2 (TB803), +1 (TB820)
Extra methoxyethyl oxygen may engage kinase water networks; hinge‑binding interaction differs from simple amino analogs.
HBA count per Lipinski rules; TB803/TB820 values from RDKit.
Hydrogen-bond acceptor Kinase hinge-binding SAR

Optimal Fsp3 Balances Planarity and Flexibility

The target compound exhibits an Fsp3 value of 0.25, as reported in the Fluorochem technical profile . The unsubstituted 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde parent (Fsp3 = 0.07) and the 2‑methyl derivative (Fsp3 = 0.11) are considerably more planar, while the 2‑(2‑ethoxyethyl) analog (Fsp3 = 0.28) and the 2‑(3‑methoxypropyl) analog (Fsp3 = 0.31) are marginally more flexible [1]. An Fsp3 of 0.25 places the compound in the “sweet spot” reported by Lovering et al. (J. Med. Chem. 2009, 52, 6752–6756) for favorable developability, balancing target complementarity with adequate conformational entropy for binding [2].

Fsp3 balance
Reported
Target: 0.25 vs parent (0.07) / 2‑Me (0.11) / ethoxyethyl (0.28) / methoxypropyl (0.31)
ΔFsp3: +0.18 (parent), +0.14 (2‑Me)
Moderate saturation may support conformational entropy without sacrificing target complementarity.
Computed from C₁₂H₁₃N₃O₃; Lovering et al. (2009) benchmark.
Fraction sp³ Molecular complexity Developability

Research Applications of CAS 1081123-24-1


Hydrophilic Scaffold for Kinase Hinge‑Binder Library Design

When constructing a fragment‑ or lead‑like library targeting ATP‑competitive kinases, the low cLogP (–0.29) and high tPSA (86.9 Ų) of CAS 1081123‑24‑1 make it a more suitable starting point for optimizing aqueous solubility than the 2‑allylamino (TB803) or 2‑pyrrolidinyl (TB820) analogs, which exhibit cLogP values of +0.68 and +1.12, respectively [1]. The additional HBA contributed by the methoxyethyl ether can be exploited to engage the conserved catalytic lysine‑water network, potentially yielding compounds with improved selectivity profiles [2].

Covalent Probe Development via 3‑Formyl Functionalization

The electrophilic 3‑carbaldehyde group of CAS 1081123‑24‑1 is conserved across the 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde series, but the 2‑methoxyethyl substituent confers a unique combination of moderate Fsp3 (0.25) and low lipophilicity that may reduce off‑target reactivity compared to more lipophilic analogs. This compound therefore represents a superior aldehyde‑bearing core for reversible‑covalent inhibitor design, particularly when water‑exposed binding sites are targeted [3].

Physicochemical Comparator in Antitubercular SAR Studies

In structure–activity relationship campaigns focused on Mycobacterium tuberculosis enzyme targets (e.g., the vital enzyme inhibited by TB803 and TB820), CAS 1081123‑24‑1 serves as a matched negative control for lipophilicity‑driven cellular penetration. Its cLogP of –0.29 is >1 log unit below the antitubercular leads, providing a valuable tool to decouple target engagement from membrane‑driven promiscuity in cell‑based assays [1][2].

Application
Selection Property
Validation Focus
Kinase hinge‑binder library design
Low‑lipophilicity scaffold with high tPSA
Aqueous solubility and kinase‑hinge engagement optimization
Covalent probe development
Reactive 3‑carbaldehyde with moderate Fsp3
Reversible‑covalent inhibitor design and off‑target reactivity screening
Antitubercular SAR comparator
Contrasting lipophilicity profile (low cLogP)
Target engagement vs. membrane‑driven promiscuity in cell‑based assays
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